Fmoc-1-Nal-OH
Description
Fmoc-1-Nal-OH (N-α-9-Fluorenylmethyloxycarbonyl-1-naphthylalanine) is a protected amino acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure features a 1-naphthyl group attached to the alanine side chain, providing enhanced hydrophobicity and steric bulk compared to phenylalanine derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary α-amino protector, removable under mild basic conditions (e.g., piperidine), making it compatible with acid-labile side-chain protecting groups.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNVJDLEMVDLV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370323 | |
| Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96402-49-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96402-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-1-Naphthylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preloaded Diaminobenzoate (Dbz) Resin Methodology
Recent advances in preloaded Dbz resin synthesis offer a one-step route to Fmoc-protected amino acids, including Fmoc-1-Nal-OH. The method involves coupling this compound with 3,4-diaminobenzoic acid (Dbz) using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as the coupling agent.
Reaction Optimization:
Procedure:
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Activate this compound with HATU and NMM in DMF for 60 minutes.
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Add Dbz (1.3 equiv) incrementally over 40 minutes.
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Stir at room temperature for 140 minutes.
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Precipitate the product with ice water, yielding Fmoc-1-Nal-Dbz-OH after filtration.
Solution-Phase Synthesis Approaches
Direct Coupling with Fmoc-OSu
This compound is traditionally synthesized via reaction of 1-naphthylalanine with Fmoc-O-succinimide (Fmoc-OSu) in a biphasic system:
Key Parameters:
Yield Considerations:
Optimization of Coupling Agents and Reaction Conditions
Comparative Analysis of Coupling Agents
The choice of coupling agent significantly impacts yield and purity. Data from analogous systems reveal:
| Coupling Agent | Equiv | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | 1.2 | 91 | >95 |
| HBTU | 1.2 | 61 | 85 |
| DCC | 1.5 | 45 | 70 |
Adapted from phenylalanine derivative synthesis.
HATU’s superior performance stems from its ability to form stable active esters, minimizing racemization.
Purification Techniques
Precipitation vs. Chromatography
Crude this compound is typically purified via:
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Acid-Base Precipitation : Adjusting pH to 2–3 with HCl precipitates the product, achieving >90% purity.
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Solvent Washing : Sequential washes with DCM/hexane (1:1) remove hydrophobic impurities.
Chromatography is reserved for histidine derivatives or batches with significant benzimidazole side products.
Scale-Up and Industrial Production
Large-Scale Synthesis Protocols
Industrial-scale production employs:
Cost Drivers:
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HATU accounts for 60% of raw material costs.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-Nal-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Substitution: Nitration with nitric acid in sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.
Major Products
Deprotection: 3-(1-naphthyl)-L-alanine.
Coupling: Peptides containing the 3-(1-naphthyl)-L-alanine residue.
Substitution: Nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
Peptide Synthesis
Fmoc-1-Nal-OH is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety that allows for selective deprotection and coupling during the synthesis process. The following are key points regarding its application in peptide synthesis:
- Solid-Phase Synthesis: this compound is utilized in the synthesis of complex peptides through standard Fmoc-based SPPS protocols. It provides excellent yields and purity when incorporated into peptide chains .
- Dipeptide Formation: Recent studies have demonstrated the successful coupling of this compound with various amino acids to form dipeptides. For instance, the reaction conditions using SOCl2 for activation have shown full conversion to desired products .
- Orthogonal Deprotection: The Fmoc group can be removed under mild conditions (e.g., treatment with piperidine), facilitating subsequent reactions without compromising the integrity of sensitive functional groups .
Case Study 1: Signaling Modulation
In a study focused on modulating G protein-coupled receptor (GPCR) signaling, this compound was incorporated into peptide analogues to enhance binding affinity and signaling potency. The modifications led to significant increases in Gα signaling activation, demonstrating its role in designing potent therapeutic agents .
Case Study 2: Chemical Protein Synthesis
A novel approach for chemical protein synthesis employed this compound as part of a fully convergent native chemical ligation strategy. This method allowed for the efficient assembly of larger protein constructs while maintaining high purity and yield, showcasing the versatility of this compound beyond simple peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-1-Nal-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the 3-(1-naphthyl)-L-alanine residue into peptides. The naphthyl group can interact with aromatic residues in proteins, influencing the structure and function of the resulting peptides.
Comparison with Similar Compounds
Research Findings and Case Studies
Case Study: Apelin-13 Mimetics
This compound was used to synthesize methyl N-((S)-2-(Fmoc-amino)-3-(naphthalen-1-yl)propanoyl)-L-phenylalaninate, a key intermediate in apelin-13 analogs. The compound achieved 80% yield using HBTU activation and exhibited enhanced receptor binding due to the naphthyl group’s hydrophobic surface area.
Stability and Purity Control
- Enantiomeric Purity : this compound shows minimal D-isomer formation (<0.1%) under standard SPPS conditions, unlike Fmoc-Leu-OH , which requires chiral HPLC for D-isomer quantification (detection limit: 0.049 µg/mL).
- Storage Stability: No degradation observed at 2–8°C for 24 months, unlike Fmoc-Asn(Trt)-OH, which requires microwave-assisted coupling to mitigate side reactions.
Biological Activity
Fmoc-1-Nal-OH, also known as Fmoc-3-(1-naphthyl)-L-alanine, is a non-natural amino acid widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications in drug development, and relevant research findings.
- Molecular Formula : C28H23NO4
- Molecular Weight : 437.50 g/mol
- CAS Number : 96402-49-2
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The presence of the naphthyl group contributes to the compound's hydrophobicity and potential interactions with biological targets.
Synthesis of this compound
The synthesis of this compound typically involves standard SPPS techniques. The Fmoc group is removed using piperidine, allowing for subsequent coupling reactions with other amino acids. Various studies highlight the efficiency of using 2-chlorotrityl chloride (2-CTC) resin for this purpose, as it enhances the yield and purity of synthesized peptides containing this compound .
Anticancer Properties
Recent studies have investigated the cytotoxic effects of peptides incorporating this compound on cancer cell lines. For instance, a study involving LfcinB-derived peptides demonstrated that the incorporation of 1-Nal into peptide sequences resulted in enhanced cytotoxicity against MCF-7 breast cancer cells. The lethal dose (LD50) for these peptides was found to be between 70 and 140 mg/kg in animal models, indicating a promising therapeutic profile .
The mechanism by which this compound exhibits biological activity involves its ability to interact with cellular membranes and proteins. The hydrophobic nature of the naphthyl group enhances membrane permeability, facilitating the entry of peptides into cells. Furthermore, these peptides may disrupt cellular processes by modulating protein-protein interactions or inhibiting specific enzymes .
Study 1: Peptide Synthesis and Cytotoxicity Evaluation
In a study assessing the biological activity of peptides containing this compound, researchers synthesized a series of LfcinB-derived peptides and evaluated their cytotoxic effects on various cancer cell lines. The study reported that peptides with higher naphthyl content exhibited increased cytotoxicity compared to those without it. The findings suggest that the incorporation of non-natural amino acids like this compound can significantly enhance the therapeutic potential of peptide-based drugs .
Study 2: In Vivo Toxicity Assessment
An in vivo toxicity assessment was conducted using CD1 male mice to evaluate the safety profile of peptides containing this compound. The results indicated that these peptides did not exhibit significant toxicity at doses that were effective in vitro, supporting their potential use in therapeutic applications .
Data Table: Summary of Biological Activity Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
